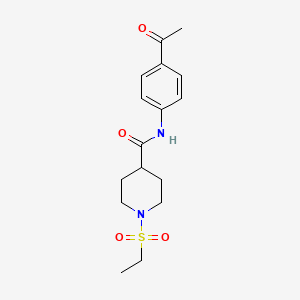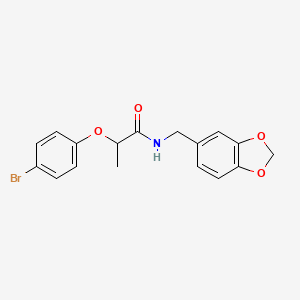![molecular formula C16H15BrN2O3 B4112179 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide
描述
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of benzamides, which have been studied for their ability to modulate various biological pathways. In
作用机制
The mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, but it is believed to involve the modulation of various biological pathways. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can alter the expression of genes involved in various biological processes, such as cell growth, differentiation, and apoptosis. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which can affect neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In inflammation research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can reduce inflammation. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to modulate neurotransmitter release and improve cognitive function.
实验室实验的优点和局限性
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has several advantages for lab experiments, including its ability to modulate various biological pathways and its potential as a therapeutic agent. However, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, the mechanism of action of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties. Additionally, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide could be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential toxicity. Further research could also explore the potential of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide in other disease models, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate various biological pathways and its potential in cancer, inflammation, and neurological disorders. The synthesis method of 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide involves several steps, and its mechanism of action is not fully understood. 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide, including the identification of its specific targets and the optimization of its chemical properties.
科学研究应用
2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide has been studied for its ability to modulate neurotransmitter release and improve cognitive function.
属性
IUPAC Name |
2-[2-(4-bromophenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(22-12-8-6-11(17)7-9-12)16(21)19-14-5-3-2-4-13(14)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAROQHRTVISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenoxy)propanoylamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)

![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)

![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)
![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)